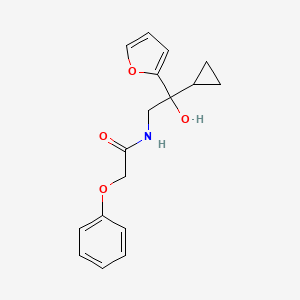

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide, also known as CPA-PA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that was first developed in the early 2000s, and has since been the subject of numerous studies exploring its various properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Approaches

The compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide is at the forefront of innovative chemical synthesis, demonstrating the compound's potential in creating arylated furans. A study by Wang et al. (2018) highlights an efficient strategy for the synthesis of arylated furans via a RhIII-catalyzed coupling of N-phenoxyacetamides and cyclopropenyl esters, leading to arylated furans through arylation followed by cycloisomerization. This method offers a new pathway for the synthesis of furan derivatives, which are significant in various chemical and pharmaceutical applications (Wang et al., 2018).

Mechanistic Insights and Catalysis

Another study provides computational insights into the mechanisms of Rh(III)-catalyzed C-H activation/cycloaddition reactions involving N-phenoxyacetamide and cyclopropenes. Chen et al. (2016) reveal the β-carbon elimination step of the tricyclic intermediate occurs via a conformer, avoiding steric repulsion and highlighting the compound's role in understanding catalytic processes at a molecular level (Chen et al., 2016).

Antibacterial Applications

Research into the antibacterial properties of furan derivatives, including N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide, shows promising applications. Rani et al. (2012) synthesized novel 1-N-substituted cyclized pyrazoline analogues from chalcone derivatives, demonstrating significant in vitro antibacterial activity. This suggests potential use in developing new antibacterial agents (Rani et al., 2012).

Biobased Polymers

The compound's framework serves as a foundation for developing biobased polymers. Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, producing a series of biobased furan polyesters. This research underscores the compound's potential in creating sustainable materials for various applications (Jiang et al., 2014).

Gold Catalysis in Domino Reactions

In gold catalysis, the compound's derivatives have been utilized in domino reactions to synthesize highly substituted phenols. Hashmi et al. (2011) reported a method where substrates bearing a 2-alkynylallyl alcohol moiety tethered to an alkyne were prepared and subjected to gold(I) catalysts, yielding highly substituted phenols through a domino reaction. This study illustrates the compound's application in complex organic synthesis and the development of new catalytic processes (Hashmi et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been known to target bacterial type ii dna topoisomerases . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .

Mode of Action

Compounds with similar structures have been known to inhibit dna gyrase and topoisomerase iv . These enzymes catalyze the double-strand breakage of DNA to allow strand passage and thereby control the topology and conformation of DNA .

Biochemical Pathways

Compounds with similar structures have been known to affect the pathways involving dna gyrase and topoisomerase iv . These enzymes are involved in the process of DNA replication and transcription .

Result of Action

Similar compounds have shown significant cytotoxic activity against human breast tumor cell lines .

Eigenschaften

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-16(11-22-14-5-2-1-3-6-14)18-12-17(20,13-8-9-13)15-7-4-10-21-15/h1-7,10,13,20H,8-9,11-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJTCDHYLQRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)COC2=CC=CC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)

![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)

![ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2854179.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)